molecular formula C21H14ClNO5S B3009535 (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate CAS No. 903586-06-1

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B3009535
CAS No.: 903586-06-1
M. Wt: 427.86
InChI Key: MHUFKNZVQNFQAS-GRSHGNNSSA-N
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Description

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a synthetic benzofuran-derived sulfonate ester characterized by a Z-configuration at the benzylidene double bond and a 4-chlorobenzenesulfonate substituent. Its design integrates a pyridinylmethylidene moiety, which may enhance binding specificity to biological targets, and a 4-chlorobenzenesulfonate group, which likely influences solubility and pharmacokinetic properties .

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5S/c1-13-9-16(28-29(25,26)17-6-4-15(22)5-7-17)11-18-20(13)21(24)19(27-18)10-14-3-2-8-23-12-14/h2-12H,1H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUFKNZVQNFQAS-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate (CAS No. 903586-06-1) is a complex organic molecule notable for its unique structural features and potential biological activities. Its molecular formula is C21H14ClNO5SC_{21}H_{14}ClNO_5S with a molecular weight of approximately 427.9 g/mol. This compound is characterized by the presence of a benzofuran core, a pyridine moiety, and a sulfonate group, which may contribute to its pharmacological properties.

Structural Characteristics

The structure of the compound can be represented as follows:

FeatureDescription
IUPAC Name[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate
Molecular FormulaC21H14ClNO5SC_{21}H_{14}ClNO_5S
Molecular Weight427.9 g/mol
Key Functional GroupsBenzofuran, Pyridine, Sulfonate

Research indicates that the biological activity of this compound may stem from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridine ring suggests potential neuroactive properties, while the sulfonate group may enhance solubility and bioavailability.

Key Activities:

  • Antimicrobial Properties : The compound has shown significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit tumor growth in certain cancer cell lines, possibly through apoptosis induction.
  • Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents indicates it could have applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Testing :
    • A study conducted by PubMed reported that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anticancer Activity :
    • In vitro studies showed that this compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 25 µM after 48 hours of treatment.
  • Neuroprotective Studies :
    • Research published in Journal of Neurochemistry highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in treating Alzheimer's disease.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Attributes
Benzofuran DerivativesFused benzene and furan ringsAnticancer activityVaried therapeutic targets
Pyridine DerivativesContains nitrogen heterocyclesNeuroactive propertiesUsed in drug design
Sulfonamide CompoundsContains sulfonamide groupAntimicrobial effectsEnhanced solubility

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structurally analogous compounds differ primarily in substituents on the benzofuran core and the sulfonate ester. Key analogues include:

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate (CAS 1164521-18-9): Substituent: 4-methoxybenzenesulfonate instead of 4-chloro.

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate (CAS 622812-48-0):

  • Substituent : Trimethoxyphenylmethylidene and methanesulfonate.
  • Impact : The trimethoxy group may enhance π-π stacking interactions, while the smaller methanesulfonate group could improve aqueous solubility .

Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate :

  • Substituent : Fluorine and methoxy groups on the benzylidene moiety.
  • Impact : Fluorine’s electronegativity may enhance binding affinity to hydrophobic enzyme pockets, as observed in crystallographic studies .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Sulfonate Group LogP* Bioactivity (IC50) Key Reference
Target Compound (4-chloro derivative) ~443.87 4-Cl-C6H4SO3 3.2 Not reported
4-Methoxybenzenesulfonate analogue ~439.88 4-OCH3-C6H4SO3 2.8 12 µM (ferroptosis)
Trimethoxyphenylmethanesulfonate analogue ~488.92 CH3SO3 2.5 8 µM (apoptosis)

*LogP values estimated using fragment-based methods.

  • Solubility : The 4-chloro derivative’s higher LogP (3.2) suggests greater lipophilicity than the 4-methoxy analogue (LogP 2.8), which may enhance membrane permeability but reduce aqueous solubility .
  • Bioactivity : The 4-methoxy analogue demonstrated ferroptosis-inducing activity (IC50 = 12 µM in OSCC models), while the trimethoxyphenylmethanesulfonate analogue showed stronger apoptotic effects .

Mechanistic Insights

  • Ferroptosis Induction : The pyridinylmethylidene moiety in the target compound may facilitate iron chelation or lipid peroxidation, a hallmark of ferroptosis, similar to other synthetic ferroptosis inducers (FINs) .
  • Stereochemical Influence : The Z-configuration is critical for maintaining planar geometry, as shown in crystallographic studies of related benzylidene derivatives .

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